2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid is a synthetic organic compound primarily used in peptide synthesis and pharmaceutical research. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-substituted phenylacetic acid backbone, with a 3-methoxy substituent on the phenyl ring. This structural motif enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERAGMWQDBWPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group that enhances its stability and bioactivity. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agriculture.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₁O₄ |
| Molecular Weight | 327.36 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 706.6 ± 60.0 °C |
| Flash Point | 381.2 ± 32.9 °C |
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological pathways. In particular, it has been noted for:
- Antioxidant Activity : The presence of methoxy groups in the structure is associated with enhanced antioxidant properties, which can mitigate oxidative stress in biological systems.
- Phytotoxic Effects : Similar compounds have shown phytotoxicity, affecting plant growth and development by inhibiting root nodule formation and nitrogen fixation in legumes, as evidenced by studies on related phenylacetic acid derivatives produced by fungal pathogens like Rhizoctonia solani .
Case Studies and Research Findings
- Phytotoxicity Studies : A study demonstrated that derivatives of phenylacetic acid can cause necrosis in tobacco leaves, indicating potential use as a herbicide or in agricultural applications . The specific compound's ability to inhibit growth was quantified, showing significant lesion formation upon application.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
- Cellular Impact : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines, thus positioning it as a candidate for further research in cancer therapeutics.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H19NO5
- Molecular Weight : 389.4 g/mol
- CAS Number : 256935-69-0
The compound features a fluorenyl group that enhances its pharmacokinetic properties and a methoxy group that contributes to its reactivity.
Applications in Medicinal Chemistry
-
Peptide Synthesis
- The compound acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. This is crucial for developing peptides with desired biological activities.
-
Antitumor Activity
- Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The fluorenyl moiety is believed to enhance this activity.
-
Anti-inflammatory Effects
- In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
-
Antioxidant Activity
- Preliminary investigations indicate that it may scavenge free radicals, providing protective effects against oxidative stress, which is linked to various chronic diseases.
Antitumor Studies
A study published in the Journal of Medicinal Chemistry reported that fluorenylmethoxycarbonyl derivatives significantly inhibited the growth of cancer cell lines in vitro. This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Inflammation Models
In animal models, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic role in managing inflammatory conditions.
Oxidative Stress Protection
Research into the antioxidant properties revealed that the compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its potential utility in preventing oxidative damage.
Comparative Analysis with Related Compounds
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This Compound | High | Moderate | High |
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acid | Moderate | High | Moderate |
| 4-Methoxybenzoic Acid | Low | Low | Low |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity stems from three critical functional groups:
-
Fmoc-protected amino group : Sensitive to basic conditions for deprotection.
-
Methoxyphenyl group : Aromatic ring with electron-donating methoxy substituent, prone to oxidation, substitution, or electrophilic reactions.
-
Carboxylic acid : Participates in esterification, amidation, and hydrolysis.
Fmoc Group Deprotection
The Fmoc group is removed under basic conditions (e.g., piperidine in DMF) to liberate the free amino group for subsequent coupling reactions.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Fmoc deprotection | Piperidine | DMF, room temperature | Free amino group, Fmoc byproducts |
Peptide Coupling Reactions
The deprotected amino group participates in peptide bond formation using coupling reagents:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Amide bond formation | N,N’-diisopropylcarbodiimide (DCC), HOBt | DMF, 0°C–room temperature | Peptide or conjugated amide derivatives |
Methoxyphenyl Ring Reactions
The methoxyphenyl group undergoes:
-
Oxidation : Methoxy groups are susceptible to oxidation (e.g., KMnO₄, CrO₃) to form quinones or carbonyl compounds .
-
Substitution : Electrophilic aromatic substitution (e.g., halogenation) at the para position to the methoxy group .
-
Nucleophilic aromatic substitution : Possible under harsh conditions due to activating methoxy groups .
Carboxylic Acid Derivatization
The carboxylic acid participates in:
-
Esterification : Reaction with alcohols (e.g., MeOH) in the presence of acid catalysts.
-
Amide formation : Coupling with amines using carbodiimides (e.g., EDC).
-
Hydrolysis : Acidic or basic conditions to regenerate the carboxylic acid.
Oxidation vs. Reduction
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic/basic aqueous | Quinones, carbonyl compounds |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous ether, low temp | Reduced phenyl rings (e.g., dihydro) |
Substitution Reactions
| Reaction Type | Reagents | Conditions | Key Products |
|---|---|---|---|
| Electrophilic substitution | Cl₂, Br₂ | Lewis acid catalyst (e.g., FeCl₃) | Halogenated methoxyphenyl derivatives |
| Nucleophilic substitution | NH₃, OH⁻ | High-temperature, polar aprotic | Aminophenyl or hydroxyphenyl derivatives |
Stability and Reagent Compatibility
The compound’s stability depends on reaction conditions:
-
Sensitive to : Strong acids/bases (may hydrolyze esters or amides).
-
Compatible with : Mild coupling conditions (e.g., DCC/HOBt).
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural and molecular differences between the target compound and analogous Fmoc-protected derivatives:
Key Observations :
Physicochemical Properties and Stability
- Solubility : The 3-methoxy group in the target compound likely enhances polarity compared to unsubstituted analogs (), improving solubility in polar aprotic solvents like DMF or DMSO .
- Stability: Fmoc-protected compounds generally exhibit stability under acidic conditions but undergo cleavage in basic environments (e.g., piperidine). The electron-donating methoxy group may slightly retard deprotection kinetics compared to non-substituted derivatives .
Research Findings and Case Studies
- Case Study 1: A derivative with a 2,4-dimethoxyphenyl group () demonstrated improved coupling efficiency in SPPS compared to monosubstituted analogs, attributed to reduced steric hindrance .
- Case Study 2 : The spirocyclic compound () showed enhanced metabolic stability in preclinical studies, highlighting the role of rigid frameworks in drug design .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Approach
SPPS remains the most widely used method for synthesizing Fmoc-protected amino acid derivatives. For 2-[4-(Fmoc-amino)-3-methoxyphenyl]acetic acid, the protocol involves:
- Resin Loading : The Wang or 2-chlorotrityl resin is functionalized with the carboxylic acid group of the target compound using hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in $$ N $$-methylpyrrolidone (NMP).
- Fmoc Deprotection : Sequential removal of the Fmoc group using 20% piperidine in NMP exposes the amine for subsequent coupling.
- Coupling Reactions : Activated esters of incoming amino acids are coupled using diisopropylethylamine (DIPEA) as a base.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Resin Loading | HBTU, HOBt, DIPEA, NMP, 24h, RT | 92–95 | |
| Fmoc Deprotection | 20% Piperidine/NMP, 2 × 10 min | Quant. |
Solution-Phase Synthesis
Solution-phase methods offer flexibility for large-scale production:
Fmoc Protection :
Ester Hydrolysis :
Optimization Insight :
- Excess Fmoc-Cl (>1.2 equiv) leads to di-Fmoc byproducts, necessitating precise stoichiometry.
- Hydrolysis with $$ \text{LiOH} $$ in tetrahydrofuran (THF)/water (3:1) achieves 89% yield but risks racemization.
Key Reaction Mechanisms
Fmoc Protection
The amine reacts with Fmoc-Cl via nucleophilic acyl substitution:
$$
\text{R-NH}2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}
$$
Triethylamine (TEA) or $$ \text{NaHCO}3 $$ neutralizes HCl, driving the reaction to completion.
Challenges and Optimization
Purification Difficulties
Racemization Risks
- Coupling at elevated temperatures (>25°C) or prolonged reaction times (>2h) induces epimerization. Pre-cooling reagents to 0°C and using HOBt as an additive mitigate this.
Recent Advances (2020–2025)
Enzymatic Hydrolysis
Lipases from Candida antarctica selectively hydrolyze methyl esters in >90% yield under mild conditions (pH 7.0, 37°C), avoiding acidic or basic extremes.
Flow Chemistry
Continuous-flow systems reduce reaction times for Fmoc protection from 4h to 15min, with in-line IR monitoring ensuring real-time quality control.
Analytical Characterization
Applications in Pharmaceutical Synthesis
The compound serves as a building block for:
Q & A
Basic: What are the standard synthetic routes for preparing 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid, and what key reagents are involved?
The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling to a phenylacetic acid backbone. A common approach includes:
- Step 1 : Protection of the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) .
- Step 2 : Coupling the Fmoc-protected amine to a pre-functionalized 3-methoxy-4-phenylacetic acid scaffold using carbodiimide reagents (e.g., EDC/HOBt) .
- Step 3 : Purification via column chromatography or recrystallization, with characterization by HPLC and MALDI-TOF mass spectrometry to confirm purity and structure .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as H315 and H319) .
- Ventilation : Use fume hoods to minimize inhalation risks (H335) .
- Storage : Keep in tightly sealed containers in cool, dry, and well-ventilated areas, away from incompatible materials like strong acids/bases .
- Spill Management : Avoid dust generation; clean with inert absorbents and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) observed during characterization?
Methodological steps include:
- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
- Supplementary Techniques : Employ 2D NMR (e.g., HSQC, COSY) or high-resolution mass spectrometry (HRMS) to resolve ambiguities .
- Replicate Synthesis : Verify consistency across multiple batches to rule out experimental artifacts .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis?
Optimization approaches:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance coupling efficiency .
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate Fmoc protection steps .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Basic: How is the stability of this compound assessed under varying storage conditions?
Stability studies should include:
- Temperature Trials : Store aliquots at -20°C, 4°C, and room temperature; monitor degradation via HPLC over weeks .
- Light Sensitivity : Expose to UV/visible light and compare with dark-stored controls .
- Humidity Tests : Assess hygroscopicity by measuring weight changes in controlled humidity chambers .
- Analytical Endpoints : Quantify decomposition products (e.g., free amine via ninhydrin assay) .
Advanced: How do structural analogs of this compound inform its mechanism in peptide synthesis or drug design?
Key analogs and insights:
These analogs highlight the role of electron-withdrawing groups (e.g., fluorine) in modulating reactivity and bioavailability .
Basic: What analytical techniques are essential for confirming the identity and purity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc group) .
- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]+ = ~450 Da) .
- Spectroscopy : FTIR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Advanced: How can computational modeling predict the compound’s reactivity in novel peptide couplings?
- Docking Studies : Simulate interactions with proteolytic enzymes (e.g., trypsin) to predict cleavage sites .
- DFT Calculations : Optimize transition states for Fmoc deprotection (e.g., piperidine-mediated cleavage) .
- MD Simulations : Assess conformational stability in aqueous vs. organic solvents .
Basic: What are the ecological disposal considerations for this compound?
- Waste Segregation : Classify as halogenated organic waste due to the fluorenyl group .
- Neutralization : Treat with activated carbon or alkaline hydrolysis before disposal .
- Regulatory Compliance : Follow EPA guidelines for hazardous waste (RCRA D-code D001) .
Advanced: How to address discrepancies in reported toxicity data (e.g., acute vs. chronic exposure)?
- Tiered Testing : Conduct in vitro assays (e.g., Ames test) followed by in vivo rodent studies .
- Dose-Response Analysis : Use OECD guidelines (e.g., TG 423) to establish NOAEL (No Observed Adverse Effect Level) .
- Meta-Analysis : Cross-reference data from structurally similar Fmoc-protected compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
